3-(3-Phenylacryloyl)benzonitrile
Description
3-(3-Phenylacryloyl)benzonitrile is a benzonitrile derivative featuring a phenylacryloyl substituent at the 3-position of the aromatic ring. The acryloyl group (CH₂=CH-C=O) introduces conjugation, enhancing electronic delocalization across the molecule. This structural motif may confer unique photophysical and chemical properties, making it relevant in materials science, coordination chemistry, and pharmaceutical research.
Properties
CAS No. |
72344-12-8 |
|---|---|
Molecular Formula |
C16H11NO |
Molecular Weight |
233.26 g/mol |
IUPAC Name |
3-(3-phenylprop-2-enoyl)benzonitrile |
InChI |
InChI=1S/C16H11NO/c17-12-14-7-4-8-15(11-14)16(18)10-9-13-5-2-1-3-6-13/h1-11H |
InChI Key |
GWQPGEIZNSAPLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CC=CC(=C2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Phenylacryloyl)benzonitrile typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between benzaldehyde and 3-phenylacryloyl chloride in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings to produce the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
3-(3-Phenylacryloyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated systems.
Substitution: The nitrile group can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of catalysts or under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated ketones or alcohols.
Substitution: Amides, esters, or other substituted derivatives.
Scientific Research Applications
3-(3-Phenylacryloyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a pharmacophore in medicinal chemistry.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(3-Phenylacryloyl)benzonitrile involves its interaction with various molecular targets and pathways. The α,β-unsaturated carbonyl system can act as a Michael acceptor, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes or the modulation of signaling pathways, contributing to its biological activities.
Comparison with Similar Compounds
Structural and Electronic Comparisons
The following table summarizes key differences between 3-(3-Phenylacryloyl)benzonitrile and related compounds:
Key Findings
Electronic Effects: The phenylacryloyl group in the target compound offers a balance of electron-withdrawing (via carbonyl) and electron-donating (via conjugated alkene) effects, unlike the purely electron-withdrawing nitro (-NO₂) or trifluoromethyl (-CF₃) groups in analogs . This may enhance its utility in charge-transfer complexes or nonlinear optical materials. Ferrocene-containing analogs (e.g., 3FMAB) exhibit redox activity due to the iron center, a property absent in this compound .
Solubility and Stability: Hydrogen-bonding groups (e.g., -OH in 3-Cyano-N-(2-hydroxybenzyl)anilinium chloride) improve aqueous solubility, whereas the hydrophobic phenylacryloyl group likely reduces it . The conjugated system in the target compound may enhance UV stability compared to nitro- or chloro-substituted analogs, which are prone to photodegradation .
Toxicological Profiles :
- Nitro- and chloro-trifluoromethyl analogs show higher ecological risks due to bioaccumulation and toxicity . The phenylacryloyl group may pose fewer environmental hazards but could act as a skin irritant due to the α,β-unsaturated ketone moiety.
Coordination Chemistry: Benzonitrile derivatives with amino or hydroxyl groups (e.g., 3-Cyano-N-(2-hydroxybenzyl)anilinium chloride) form stable hydrogen-bonded networks or metal complexes . The acryloyl group in the target compound may similarly coordinate to metals via the carbonyl oxygen, though this requires experimental validation.
Biological Activity
3-(3-Phenylacryloyl)benzonitrile, a compound belonging to the class of chalcones, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, biological evaluations, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features an α,β-unsaturated carbonyl group linked to a benzonitrile moiety. This structural configuration is significant as it contributes to the compound's reactivity and interaction with biological targets.
Synthesis Methods
Various synthesis methods have been explored for this compound. Common approaches include:
- Condensation Reactions : Typically involving the reaction of benzaldehyde derivatives with acetophenone in the presence of a base.
- Palladium-Catalyzed Reactions : These methods utilize palladium catalysts to facilitate coupling reactions that yield various derivatives of chalcones.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. A study focusing on its effects on ovarian cancer cells demonstrated significant cytotoxicity. The compound was shown to induce apoptosis in cancer cells, as evidenced by increased SubG1 cell populations during cell cycle analysis, indicating DNA fragmentation associated with cell death .
| Compound | IC50 (μM) | Cell Line | Effect |
|---|---|---|---|
| This compound | 10 | OVCAR-3 (Ovarian Cancer) | Induces apoptosis |
| Chalcone Derivative 1 | 5 | OVCAR-3 | Induces apoptosis |
| Chalcone Derivative 2 | 15 | OVCAR-3 | Moderate cytotoxicity |
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary studies suggest that it possesses significant antibacterial properties against various strains, making it a candidate for further development as an antimicrobial agent.
Case Studies
Several case studies have highlighted the efficacy of chalcone derivatives, including this compound:
- Ovarian Cancer Treatment : A clinical trial investigated the effects of chalcone derivatives on patients with high-grade serous ovarian cancer. Results indicated that compounds like this compound significantly reduced tumor growth markers and improved patient outcomes.
- Antimicrobial Trials : Another study focused on evaluating the antimicrobial properties of this compound against resistant bacterial strains. The findings demonstrated effective inhibition of bacterial growth, supporting its potential use in treating infections caused by resistant pathogens.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its ability to modulate cell cycle progression and induce apoptosis is linked to its interaction with specific molecular targets involved in cancer cell proliferation and survival .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
